2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile
Description
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile is a halogenated pyrazole derivative characterized by an iodine substituent at position 4, a methyl group at position 5, and an acetonitrile moiety attached to the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability .
Properties
IUPAC Name |
2-(4-iodo-5-methylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3/c1-5-6(7)4-9-10(5)3-2-8/h4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGMDQHKKSBTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC#N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-iodo-5-methyl-1H-pyrazole with acetonitrile. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by the addition of acetonitrile . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) with various nucleophiles under controlled conditions:
Key Findings :
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved stabilization of transition states.
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Steric hindrance from the 5-methyl group reduces regioselectivity in multisubstituted pyrazole systems .
Nitrile Group Transformations
The acetonitrile moiety participates in redox and functionalization reactions:
Reduction
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2 h | 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethylamine | 85% | |
| H₂/Pd-C | EtOH, 50 psi, 6 h | 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethylamine | 92% |
Oxidation
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | H₂O, 100°C, 8 h | 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid | 68% | |
| Ozone (O₃) | CH₂Cl₂, −78°C, 1 h | Pyrazole ketone derivative | 74% |
Cyclization Reactions
The nitrile group facilitates cyclization to form fused heterocycles:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine (NH₂NH₂) | EtOH, reflux, 4 h | Pyrazolo[1,5-a]pyrimidine | 81% | |
| Hydroxylamine (NH₂OH) | AcOH, 80°C, 6 h | Pyrazolo[3,4-d]isoxazole | 63% |
Mechanistic Insight :
-
Cyclization proceeds via nucleophilic attack on the nitrile carbon, followed by intramolecular ring closure .
Cross-Coupling Reactions
The iodine atom enables metal-catalyzed coupling for structural diversification:
Optimization Factors :
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Electron-deficient aryl boronic acids enhance coupling efficiency in Suzuki reactions .
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Copper(I) iodide is critical for stabilizing intermediates in Sonogashira reactions.
Comparative Reactivity Analysis
| Reaction Type | Rate (Relative) | Activation Energy | Solvent Dependence |
|---|---|---|---|
| NAS (Iodine substitution) | High | 45–60 kJ/mol | Strong (DMF > DMSO) |
| Nitrile reduction | Moderate | 70–85 kJ/mol | Moderate (THF > EtOH) |
| Cross-coupling | Low–Moderate | 90–110 kJ/mol | High (DMF > THF) |
Scientific Research Applications
The applications of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile are primarily in scientific research, specifically in the synthesis of various organic compounds. This chemical compound, also known by its CAS number 1823843-24-8, is a substituted pyrazole that functions as a building block in the creation of more complex molecules .
Scientific Research Applications
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile is used in the synthesis of various organic compounds with potential biological activities .
As a Building Block
- ** synthesis of pyrazole derivatives** This compound serves as a key intermediate in the synthesis of pyrazole derivatives, which are important in medicinal chemistry . Pyrazoles are heterocyclic compounds known for their diverse biological activities, including uses as inhibitors of human dihydroorotate dehydrogenase (DHODH) .
- Drug discovery Due to its chemical structure, 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile can be used to create newSelective Androgen Receptor Degraders(SARDs) and pan-antagonists . Thesecompounds are useful for the treatment of diseases related to androgen receptors.
Use in synthesis
- N-Arylation Reactions 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile can be used in N-arylation reactions, which introduce an aryl group to a nitrogen atom on the pyrazole ring . For example, it is used in the creation of 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, a highly active DHODH inhibitor .
- Creating complex molecules The presence of iodine allows for further chemical modifications, such as cross-coupling reactions, to introduce diverse substituents at the 4-position of the pyrazole ring .
Role in studying heterocyclic amines
- Study of Carcinogens While not a direct application, it's worth noting the broader context of heterocyclic amines (to which this compound may be related). Studies have explored how heterocyclic amines are associated with cancer etiology, and how they bind with certain proteins . Although 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile is not itself a carcinogenic heterocyclic amine, its structural features mean it could be used as a model compound in such studies .
Due to the limited information in the search results, specific case studies are not available. However, the following information can be inferred:
- DHODH Inhibitors Synthesis: In one study, 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile was used to synthesize a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azines. These compounds were evaluated for their ability to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis . The research aimed to discover new antiviral agents .
- Selective Androgen Receptor Degraders (SARDs): this compound serves as key building block to synthesize novel SARDs that act as pan-antagonists .
Future research
Further research could explore its applications in synthesizing:
Mechanism of Action
The mechanism of action of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted .
Comparison with Similar Compounds
Structural and Physical Properties
The closest structural analog identified in the evidence is 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile (CAS: 1310379-49-7) . Key differences lie in the halogen substituent (iodine vs. chlorine) and substituent positions:
- Halogen Effects: Iodine’s larger atomic radius and polarizability increase molecular weight and lipophilicity compared to chlorine.
- Steric and Electronic Effects : The methyl group at position 5 in the iodo compound introduces steric hindrance, while the electron-donating methyl in the chloro analog (position 1) may slightly activate the pyrazole ring toward electrophilic substitution .
Spectroscopic and Computational Analysis
Both compounds feature a nitrile group (~2200 cm⁻¹ in IR) and pyrazole ring protons detectable via NMR. Key differences arise from halogen-specific effects:
- NMR Shifts : The iodo substituent induces a "heavy atom effect," causing distinct deshielding of adjacent protons compared to chlorine .
- DFT and HOMO-LUMO Analysis: Studies on similar pyrazole derivatives (e.g., coumarin analogs) reveal that halogen substituents significantly influence electron density distribution.
Reactivity and Stability
- Leaving Group Potential: Iodine’s weaker C–I bond (vs. C–Cl) makes it a superior leaving group in nucleophilic substitution reactions.
- Photostability : Iodo compounds are generally more light-sensitive than chloro analogs, necessitating storage in dark conditions .
- Synthetic Flexibility : Chloro derivatives are often intermediates for further functionalization (e.g., Suzuki coupling), whereas iodo compounds may undergo Ullmann or Stille couplings due to iodine’s compatibility with transition-metal catalysts.
Biological Activity
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an iodine atom and a methyl group, contributing to its unique reactivity and biological profile. Its chemical formula is C₆H₆IN₃, and it has a molecular weight of 217.04 g/mol. The presence of the iodine atom enhances the lipophilicity and potential bioactivity of the compound.
Biological Activity Overview
Research has indicated that 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile exhibits various biological activities, particularly in the following areas:
- Antiviral Activity : Similar compounds have shown inhibition of viral replication, particularly against measles virus through the inhibition of dihydroorotate dehydrogenase (DHODH) .
- Anticancer Properties : Pyrazole derivatives are often investigated for their anticancer potential. Studies suggest that modifications in the pyrazole structure can lead to increased cytotoxicity against various cancer cell lines .
- Enzyme Inhibition : Compounds with similar structures have been reported to act as selective inhibitors for several enzymes, which may be leveraged for therapeutic purposes .
The mechanisms underlying the biological activities of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile primarily involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis, leading to reduced proliferation of viral and cancer cells.
- Receptor Modulation : It may act as a modulator for various receptors, including androgen receptors, which are significant in cancer biology .
Case Studies and Research Findings
Several studies have explored the efficacy of pyrazole derivatives:
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
In a study evaluating various pyrazole derivatives, 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile was found to significantly reduce viral load in infected cell cultures, demonstrating its potential as an antiviral agent. The mechanism was attributed to its ability to inhibit DHODH, crucial for pyrimidine synthesis in viruses .
Case Study: Anticancer Activity
Another investigation highlighted the compound's effectiveness against human prostate cancer cells. The study indicated that it induced apoptosis through caspase activation pathways, showcasing its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
